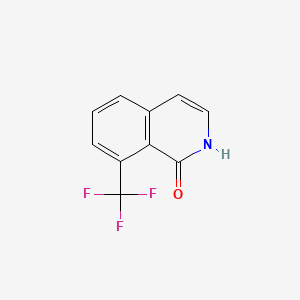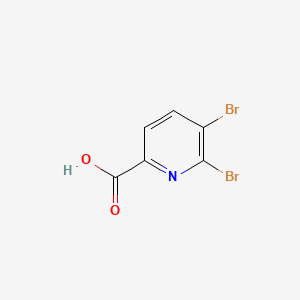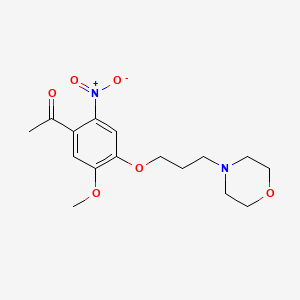
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a methoxy group, a morpholinopropoxy group, and a nitrophenyl group attached to an ethanone backbone.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Methoxylation: Addition of a methoxy group to the aromatic ring.
Morpholinopropoxylation: Attachment of a morpholinopropoxy group to the aromatic ring.
Acylation: Introduction of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of 1-(5-Hydroxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone.
Reduction: Formation of 1-(5-Methoxy-4-(3-morpholinopropoxy)-2-aminophenyl)ethanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone: Similar structure but with an amino group instead of a nitro group.
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-hydroxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
1-(5-Methoxy-4-(3-morpholinopropoxy)-2-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
1-[5-methoxy-4-(3-morpholin-4-ylpropoxy)-2-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-12(19)13-10-15(22-2)16(11-14(13)18(20)21)24-7-3-4-17-5-8-23-9-6-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPGZRYMQNRSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCCN2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731415 |
Source


|
| Record name | 1-{5-Methoxy-4-[3-(morpholin-4-yl)propoxy]-2-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219937-96-8 |
Source


|
| Record name | 1-{5-Methoxy-4-[3-(morpholin-4-yl)propoxy]-2-nitrophenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
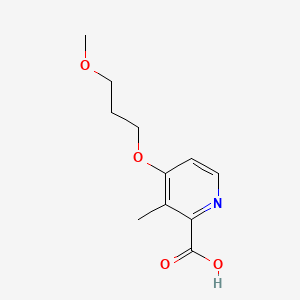
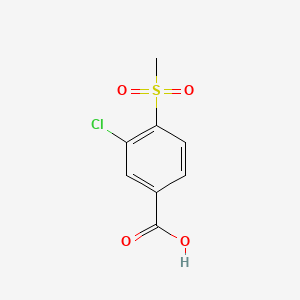

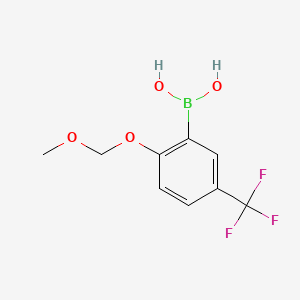
![4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580987.png)
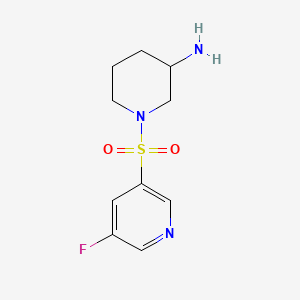
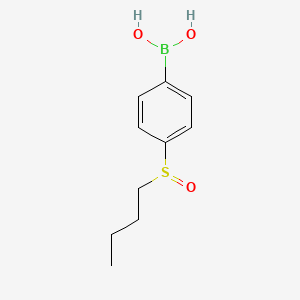
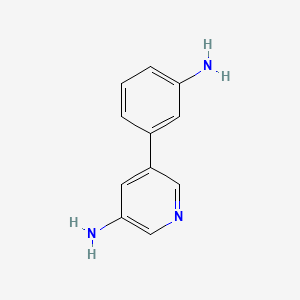
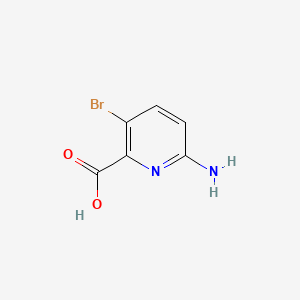
![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)


